molecular formula C8H14N4O2 B2656653 N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-76-4

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2656653
CAS No.: 1429417-76-4
M. Wt: 198.226
InChI Key: XETUTDRALVTBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a nitro-substituted pyrazole derivative characterized by an ethyl group at the N3-position, an isopropyl group at the N1-position, and a nitro (-NO₂) group at the C4-position. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functionalization and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-ethyl-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-4-9-8-7(12(13)14)5-11(10-8)6(2)3/h5-6H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUTDRALVTBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of ethylamine with 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The structural and synthetic features of N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine are compared below with two analogous compounds from the literature (Table 1). While direct data on the target compound are absent in the provided evidence, trends are inferred from structurally related pyrazole derivatives.

Key Comparative Insights

Substituent Effects on Reactivity and Stability

  • The nitro group at C4 in the target compound contrasts with the amine or methylthio-propyl groups in the analogues . Nitro groups are strongly electron-withdrawing, which may reduce nucleophilicity at the pyrazole ring compared to amine-substituted derivatives. This could influence applications in catalysis or drug design, where electronic tuning is critical.
  • The isopropyl group at N1 in the target compound introduces steric bulk compared to the pyridin-3-yl group in the analogues. Larger substituents at N1 may hinder crystallization or intermolecular interactions, affecting solubility and solid-state packing .

Synthetic Challenges The synthesis of pyrazole derivatives in involved copper(I) bromide and cesium carbonate under mild conditions (35°C, 2 days) .

The nitro group’s polarity could enhance crystallinity, a property often validated using tools like SHELXL or SIR97 .

Spectroscopic Differentiation The nitro group in the target compound would likely produce distinct $ ^1H $ NMR shifts (e.g., deshielding of adjacent protons) and IR absorptions (~1500 cm⁻¹ for asymmetric NO₂ stretching) compared to amine or thioether substituents .

Research Implications

  • Pharmacological Potential: Nitro-substituted pyrazoles are often explored for antimicrobial or anti-inflammatory activity. The target compound’s electronic profile may enhance binding to biological targets compared to its amine analogues.
  • Materials Science : The steric bulk of the isopropyl group and nitro group’s electron-withdrawing nature could modulate thermal stability or optoelectronic properties, making it suitable for energetic materials or sensors.

Biological Activity

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H13N3O4
  • Molecular Weight : 213.22 g/mol

The compound contains a nitro group that is crucial for its biological activity, potentially influencing its interaction with various biological targets.

The mechanism of action for this compound involves several pathways:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules, leading to antimicrobial effects.
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways associated with inflammation and infection.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The following table summarizes key findings from in vitro evaluations:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Activity
7b0.22 - 0.25 μg/mL-Excellent
Other DerivativesVaries (specific values not provided)-Moderate to High

The compound demonstrated potent activity against tested pathogens, particularly in inhibiting biofilm formation, which is critical for treating chronic infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives, including this compound:

  • Antimicrobial Evaluation : A study assessed the efficacy of multiple pyrazole derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .
  • Structure–Activity Relationship (SAR) : Research into the SAR of pyrazole compounds revealed that modifications to the nitro group significantly influenced their biological activity. The introduction of different substituents led to variations in potency and selectivity against specific pathogens .
  • Neuroprotective Potential : Some derivatives have shown promise in inhibiting JNK3, a kinase implicated in neurodegenerative diseases. This suggests potential applications in neuroprotection and treatment strategies for conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.